molecular formula C8H20Cl2N2O B1428436 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1044707-11-0

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B1428436
CAS No.: 1044707-11-0
M. Wt: 231.16 g/mol
InChI Key: IIJUXICBRWEDLY-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 2-methyl-2-propanol with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperazine derivatives .

Scientific Research Applications

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where specific interactions and outcomes are desired .

Properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-8(2,11)7-10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJUXICBRWEDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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